molecular formula C9H13ClN2O3 B2457611 (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride CAS No. 1969288-33-2

(2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride

Cat. No.: B2457611
CAS No.: 1969288-33-2
M. Wt: 232.66
InChI Key: YQBHGBBZCRPMMX-WLYNEOFISA-N
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Description

(2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66. The purity is usually 95%.
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Properties

IUPAC Name

(2S,5R)-5-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11;/h1,4-5,7-8H,2-3,6H2,(H,12,13);1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBHGBBZCRPMMX-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN2C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CN2C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride, also known by its CAS number 1969288-33-2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C9H13ClN2O3
  • Molecular Weight : 220.66 g/mol
  • Structure : The compound features a pyrazole ring and an oxolane structure, which contribute to its unique biological properties.

Research indicates that (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride may interact with various biological pathways. Its structural components suggest potential activity in modulating enzyme functions and receptor interactions.

Potential Targets:

Biological Activity Data

A summary of biological activities and findings related to (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride is presented in the following table:

Study Biological Activity Findings
Study 1AhR InhibitionDemonstrated inhibition of TCDD-induced AhR transcriptional activity .
Study 2Cytochrome P450 ModulationPrevented induction of cytochrome P450 enzymes in animal models .
Study 3Toxicity AssessmentExhibited low systemic toxicity in preliminary assessments .

Case Study 1: Inhibition of Environmental Pollutants

In a study examining the effects of various compounds on AhR-mediated pathways, (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride was identified as a candidate for further testing due to its structural similarity to known inhibitors like CH-223191. It was observed that compounds with similar structures could effectively block TCDD binding to AhR and mitigate associated toxicities .

Case Study 2: Pharmacokinetic Profile

Investigations into the pharmacokinetics of related compounds suggest that (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride may exhibit favorable absorption characteristics due to its moderate lipophilicity and potential for blood-brain barrier penetration .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of carboxylic acids have been tested against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These studies utilize methods like broth microdilution to evaluate minimum inhibitory concentrations (MICs).

CompoundTarget PathogenMIC (µg/mL)Reference
Compound AStaphylococcus aureus32
Compound BKlebsiella pneumoniae16
(2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochlorideTBDTBD

Anticancer Potential

The anticancer potential of this compound is also being explored. Preliminary studies suggest that derivatives can induce apoptosis in cancer cell lines. For example, the A549 human lung cancer cell line has been used to assess cytotoxic effects through MTT assays.

Cell LineIC50 (µM)Reference
A54925TBD
HeLa30TBD

Case Studies

  • Antimicrobial Efficacy : A study published in April 2023 demonstrated that derivatives of similar compounds showed promising results against multidrug-resistant strains. The research highlighted the structure-dependent activity against pathogens, emphasizing the need for novel scaffolds in drug development .
  • Cytotoxicity Assessment : Another investigation into the cytotoxicity of related compounds revealed significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer activity .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins. These studies provide insights into how structural modifications can lead to improved biological activities .

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